
4-Methoxy-2-phenyl-1-(propan-2-yl)-1H-pyrrole-3-carbonitrile
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Overview
Description
1-Isopropyl-4-methoxy-2-phenyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound that features a pyrrole ring substituted with isopropyl, methoxy, phenyl, and carbonitrile groups
Preparation Methods
The synthesis of 1-Isopropyl-4-methoxy-2-phenyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: The introduction of the isopropyl, methoxy, and phenyl groups can be achieved through various substitution reactions. For instance, Friedel-Crafts alkylation and acylation can be used to introduce the phenyl group.
Nitrile Formation: The carbonitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile precursor.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
1-Isopropyl-4-methoxy-2-phenyl-1H-pyrrole-3-carbonitrile undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce additional functional groups onto the pyrrole ring. Common reagents include halogens, alkyl halides, and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted pyrrole derivatives.
Scientific Research Applications
Therapeutic Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrrole compounds, including 4-Methoxy-2-phenyl-1-(propan-2-yl)-1H-pyrrole-3-carbonitrile, exhibit significant anticancer properties. Research has shown that these compounds can inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, a study demonstrated that certain pyrrole derivatives effectively inhibited the growth of cancer cell lines by disrupting microtubule dynamics, thereby preventing mitosis .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Pyrrole derivatives have shown promise in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce oxidative stress. For example, compounds similar to this compound have been reported to exhibit protective effects against neuronal cell death in models of Alzheimer's disease .
Anti-inflammatory Properties
In addition to its anticancer and neuroprotective activities, this compound may possess anti-inflammatory properties. Pyrrole-based compounds have been shown to inhibit the production of pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases .
To further understand the biological activity of this compound, several case studies have been documented:
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents .
Case Study 2: Neuroprotection
In an experimental model of oxidative stress-induced neurotoxicity, treatment with this compound resulted in decreased neuronal apoptosis and improved cell survival rates. The mechanism was attributed to its antioxidant properties and modulation of apoptotic pathways .
Case Study 3: Inflammation Reduction
In vitro assays demonstrated that the compound inhibited the secretion of TNF-alpha and IL-6 from activated macrophages, suggesting a potential role in managing inflammatory conditions .
Mechanism of Action
The mechanism by which 1-Isopropyl-4-methoxy-2-phenyl-1H-pyrrole-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
1-Isopropyl-4-methoxy-2-phenyl-1H-pyrrole-3-carbonitrile can be compared with other pyrrole derivatives such as:
1-Methyl-2-phenyl-1H-pyrrole:
4-Methoxy-2-phenyl-1H-pyrrole-3-carbonitrile: Similar to the target compound but without the isopropyl group, which may affect its biological activity and chemical properties.
The uniqueness of 1-Isopropyl-4-methoxy-2-phenyl-1H-pyrrole-3-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
4-Methoxy-2-phenyl-1-(propan-2-yl)-1H-pyrrole-3-carbonitrile is a pyrrole derivative that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological properties, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrrole ring substituted with a methoxy group, phenyl group, and a carbonitrile functional group, which are critical for its biological activity.
Antibacterial Activity
Several studies have demonstrated the antibacterial properties of this compound. The compound has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 12.5 μg/mL | |
Escherichia coli | 25 μg/mL | |
Bacillus subtilis | 15 μg/mL |
These findings indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus.
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity. It was evaluated against common fungal pathogens, demonstrating effectiveness in inhibiting their growth.
Table 2: Antifungal Activity
Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Candida albicans | 20 μg/mL | |
Aspergillus niger | 30 μg/mL |
The antifungal activity suggests potential applications in treating fungal infections.
Anticancer Activity
The anticancer potential of this compound has also been explored. Research indicates that this compound may inhibit the proliferation of cancer cells through various mechanisms.
Case Study:
A study assessed the effects of the compound on human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The results showed that the compound reduced cell viability significantly at concentrations ranging from 10 to 50 μM, with IC50 values reported as follows:
Table 3: Anticancer Activity
These results indicate that the compound possesses promising anticancer properties, warranting further investigation into its mechanisms of action.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Cell Wall Synthesis: Similar to other antibacterial agents, it may disrupt bacterial cell wall integrity.
- Interference with Nucleic Acid Synthesis: The carbonitrile group could play a role in inhibiting DNA or RNA synthesis in both bacterial and fungal cells.
- Apoptosis Induction in Cancer Cells: The anticancer effect may be attributed to the induction of apoptosis through oxidative stress pathways.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing pyrrole-3-carbonitrile derivatives, and how can reaction conditions be optimized?
- Answer : Pyrrole-3-carbonitrile derivatives are typically synthesized via cyclization reactions or functionalization of pre-existing pyrrole scaffolds. Key steps include using dichloromethane as a solvent, diazomethane for methylation, and triethylamine as a base to facilitate reactions at low temperatures (–20°C). Purification via column chromatography (ethyl acetate/hexane gradients) and recrystallization (2-propanol or methanol) ensures high yields . Optimization involves adjusting stoichiometry, reaction time (40–48 hours), and temperature to minimize byproducts.
Q. How can X-ray crystallography be employed to resolve the crystal structure of this compound, and what software is essential for data refinement?
- Answer : Single-crystal X-ray diffraction (SCXRD) is critical for determining bond lengths, angles, and packing motifs. Data collection at low temperatures (e.g., 113 K) reduces thermal motion artifacts. The SHELX suite (SHELXL for refinement) is widely used for solving structures, leveraging iterative least-squares algorithms to model electron density maps. Parameters like R-factor (<0.05) and data-to-parameter ratios (>15:1) validate structural accuracy .
Q. What spectroscopic techniques are most effective for characterizing substituent effects on the pyrrole core?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent electronic environments, while Infrared (IR) spectroscopy detects functional groups (e.g., nitrile stretches ~2200 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight. Cross-validation with computational methods (e.g., Multiwfn for electron density analysis) enhances interpretation .
Advanced Research Questions
Q. How do substituent modifications (e.g., methoxy, isopropyl) influence the compound’s electronic properties and biological activity?
- Answer : Substituents alter electron density distribution, quantified via density-functional theory (DFT) calculations. For example, the methoxy group donates electrons via resonance, while the isopropyl group introduces steric effects. Absolute hardness (η) and electronegativity (χ) derived from ionization potential (I) and electron affinity (A) (η = ½(I - A)) predict reactivity . In biological contexts, bulkier groups (e.g., spirocyclohexyl) may switch progesterone receptor modulation from antagonist to agonist activity, as seen in analogous compounds .
Q. What computational strategies can model the compound’s interaction with biological targets, and how are binding affinities validated experimentally?
- Answer : Molecular docking (AutoDock, GROMACS) predicts binding modes to targets like enzymes or receptors. Wavefunction analyzers (Multiwfn) map electrostatic potential surfaces to identify key interaction sites (e.g., nitrile’s electrophilic carbon). Experimental validation includes in vitro assays (e.g., receptor binding inhibition) and in vivo models (e.g., rodent ovulation inhibition for hormonal activity) .
Q. How can conflicting data between computational predictions and experimental results (e.g., bioactivity) be systematically addressed?
- Answer : Discrepancies often arise from solvent effects, conformational flexibility, or incomplete basis sets in simulations. Mitigation strategies:
- Use hybrid functional (e.g., B3LYP) with dispersion corrections for DFT.
- Validate docking results with molecular dynamics (MD) simulations.
- Cross-check NMR/X-ray data with computational geometries .
Q. What advanced techniques are recommended for analyzing environmental stability and degradation pathways?
- Answer : Thermogravimetric analysis (TGA) assesses thermal stability (decomposition onset >200°C). High-resolution liquid chromatography-mass spectrometry (HR-LC/MS) identifies degradation products under UV/thermal stress. Environmental half-life studies in aqueous media (pH 5–9) quantify hydrolysis rates. Refer to analogous compounds (e.g., tralopyril) for predictive modeling .
Q. Methodological Notes
- Stereochemical Considerations : The isopropyl group introduces chirality. Enantiomer separation requires chiral HPLC (e.g., Chiralpak columns) or crystallization with chiral auxiliaries .
- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, purity of diazomethane) meticulously to ensure reproducibility .
Properties
CAS No. |
51597-34-3 |
---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
4-methoxy-2-phenyl-1-propan-2-ylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C15H16N2O/c1-11(2)17-10-14(18-3)13(9-16)15(17)12-7-5-4-6-8-12/h4-8,10-11H,1-3H3 |
InChI Key |
ZNOVDCZXGGMJIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=C1C2=CC=CC=C2)C#N)OC |
Origin of Product |
United States |
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